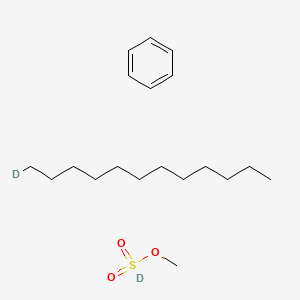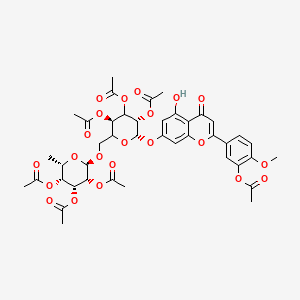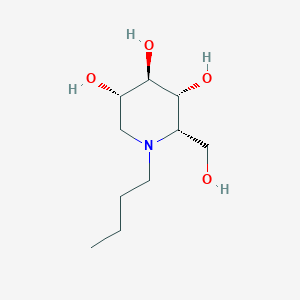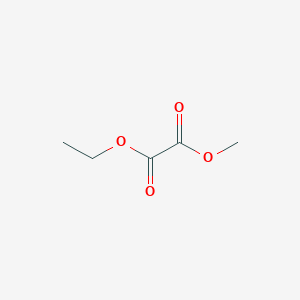
Ethyl methyl oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl oxalate is an organic compound with the molecular formula C5H8O4. It is an ester derived from oxalic acid, where one of the hydrogen atoms is replaced by an ethyl group and the other by a methyl group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl methyl oxalate can be synthesized through the esterification of oxalic acid with ethanol and methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux, and the resulting ester is purified by distillation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting anhydrous oxalic acid with ethanol and methanol in the presence of toluene. The crude ester is then subjected to distillation to obtain the finished product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl methyl oxalate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Major Products Formed:
- Hydrolysis yields ethyl alcohol, methyl alcohol, and oxalic acid.
- Reduction produces ethyl alcohol and methyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl methyl oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: It serves as a reagent in biochemical assays and studies involving ester hydrolysis.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including certain drugs.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl methyl oxalate involves its ability to undergo hydrolysis and release alcohols and oxalic acid. The ester bonds in this compound are susceptible to nucleophilic attack, leading to the formation of the corresponding alcohols and oxalic acid . This property makes it useful in various chemical reactions and applications.
Comparación Con Compuestos Similares
Ethyl oxalate: Similar to ethyl methyl oxalate but has two ethyl groups instead of one ethyl and one methyl group.
Methyl oxalate: Contains two methyl groups instead of one ethyl and one methyl group.
Comparison: this compound is unique due to its mixed ester structure, which provides different reactivity compared to ethyl oxalate and methyl oxalate. The presence of both ethyl and methyl groups allows for a broader range of chemical reactions and applications .
This compound is a versatile compound with significant importance in various fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, pharmaceuticals, and industrial applications.
Propiedades
Fórmula molecular |
C5H8O4 |
|---|---|
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
2-O-ethyl 1-O-methyl oxalate |
InChI |
InChI=1S/C5H8O4/c1-3-9-5(7)4(6)8-2/h3H2,1-2H3 |
Clave InChI |
WRHHVVPVKLLPFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



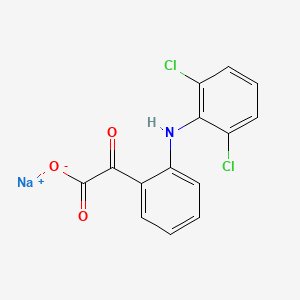
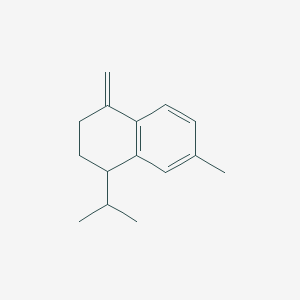
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
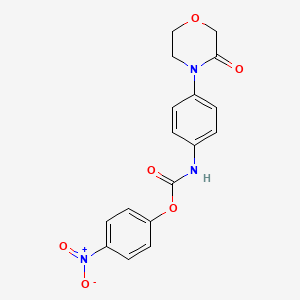
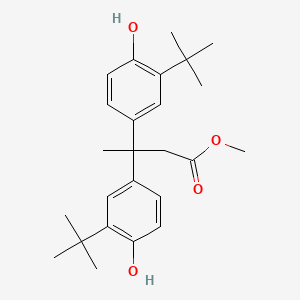
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)



